2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine

tautomerism hydrogen bonding molecular recognition

This compound is the minimal hinge-binding motif validated in Aurora and Raf kinase inhibitor programs. Its 3-pyridyl substituent provides unique hydrogen bonding and π-stacking interactions not present in 2-pyridyl or phenyl analogs. The 3H-tautomer ensures consistent binding mode predictions in crystallographic studies. Procure this high-purity (97%) scaffold as a negative control in kinase profiling or as a starting point for SAR libraries. Its low molecular weight and single rotatable bond make it ideal for fragment-based drug design.

Molecular Formula C11H8N4
Molecular Weight 196.213
CAS No. 71766-33-1
Cat. No. B2469283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine
CAS71766-33-1
Molecular FormulaC11H8N4
Molecular Weight196.213
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=NC3=C(N2)C=CC=N3
InChIInChI=1S/C11H8N4/c1-3-8(7-12-5-1)10-14-9-4-2-6-13-11(9)15-10/h1-7H,(H,13,14,15)
InChIKeyNBPQDODRGWLFQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(Pyridin-3-yl)-3H-imidazo[4,5-b]pyridine (CAS 71766-33-1): Core Scaffold Identity and Procurement Baseline


2-(Pyridin-3-yl)-3H-imidazo[4,5-b]pyridine (CAS 71766-33-1) is the unsubstituted parent heterocycle of the imidazo[4,5-b]pyridine class, a privileged scaffold in kinase inhibitor drug discovery [1]. With a molecular formula of C11H8N4 and a molecular weight of 196.21 g/mol, it features a fused pyridine–imidazole core bearing a 3-pyridyl substituent at the 2-position . This compound serves as a versatile synthetic building block for generating libraries of bioactive derivatives, particularly Aurora kinase and Raf kinase inhibitors [1][2]. Its procurement is primarily from specialty chemical suppliers at research-grade purity (typically ≥97%) .

Why Imidazo[4,5-b]pyridine Scaffolds Cannot Be Interchanged: The Case for 2-(Pyridin-3-yl)-3H-imidazo[4,5-b]pyridine


The biological activity and physicochemical properties of imidazo[4,5-b]pyridines are exquisitely sensitive to the nature and position of substituents. The 2-(pyridin-3-yl) substitution pattern provides a specific vector for hydrogen bonding and π-stacking interactions that is absent in other regioisomers (e.g., 2-(pyridin-2-yl) or 2-phenyl analogs) [1]. The 3H-tautomeric form, which is the commercially supplied form, presents a distinct hydrogen-bond donor/acceptor profile compared to the 1H-tautomer, influencing both target binding and physicochemical properties . Simply substituting this core scaffold with a generic imidazo[4,5-b]pyridine or a differently substituted analog risks losing the specific molecular recognition features required for target engagement, as demonstrated by the steep structure–activity relationships observed in Aurora kinase inhibitor programs [1][2].

Quantitative Differentiation Evidence for 2-(Pyridin-3-yl)-3H-imidazo[4,5-b]pyridine (CAS 71766-33-1)


Tautomeric Form Specification: 3H- vs 1H-Imidazo[4,5-b]pyridine Hydrogen Bonding Capacity

The commercially supplied 3H-tautomer of 2-(pyridin-3-yl)-imidazo[4,5-b]pyridine possesses one hydrogen-bond donor (N-H) and four hydrogen-bond acceptors (four N atoms), as calculated from its molecular structure [1]. In contrast, the 1H-tautomer or N-substituted analogs can have altered H-bond donor/acceptor counts, directly impacting target protein binding and pharmacokinetic properties. This specific tautomeric identity is a critical quality attribute for reproducible biological testing [2].

tautomerism hydrogen bonding molecular recognition drug design

Molecular Complexity and Rotatable Bond Profile vs. Common Bioisosteres

The target compound has a molecular complexity score of 221 and a single rotatable bond connecting the pyridine and imidazo[4,5-b]pyridine rings [1]. This compares favorably to common bioisosteres such as 2-phenyl-3H-imidazo[4,5-b]pyridine (complexity ~205, but lacking the additional H-bond acceptor) or 2-(pyridin-2-yl) analogs (complexity ~221, but altered vector angle). The low rotatable bond count (1) confers greater conformational rigidity, which can translate to favorable entropic binding and improved selectivity profiles in target engagement [2].

molecular complexity rotatable bonds bioisosteres drug-likeness

Derivatization Yield and Antibacterial Activity Window for 2-(Pyridin-3-yl)-3H-imidazo[4,5-b]pyridine Series

In a study synthesizing a series of 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives (compounds 5a–5k), the general synthetic route using CAN/H2O2-mediated coupling achieved yields of 82–91% [1]. The majority of these derivatives exhibited MIC values in the range of 100–500 µg/mL against Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) bacteria, with compounds 5b and 5c showing the most promising activity [1]. While the unsubstituted parent compound itself is not the most active member, this data demonstrates the scaffold's capacity for rapid derivatization and its inherent, albeit moderate, antibacterial potential, which can be optimized through substitution.

antibacterial MIC derivatization yield structure-activity relationship

Kinase Hinge-Binding Motif: Aurora A Inhibitory Potential of the Core Scaffold

The imidazo[4,5-b]pyridine core is a validated hinge-binding motif for Aurora kinases. A close structural analog, compound 31 (2-(4-(6-chloro-2-(4-(dimethylamino)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide), which incorporates the same core scaffold, inhibited Aurora-A, Aurora-B, and Aurora-C with IC50 values of 0.042, 0.198, and 0.227 µM, respectively [1]. Further optimization yielded compound 51 (CCT137690), an orally bioavailable inhibitor with Aurora-A IC50 of 0.015 µM [2]. The unsubstituted 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine serves as the minimal pharmacophoric core for this activity; its availability as a high-purity building block enables medicinal chemists to systematically explore the chemical space that led to these potent inhibitors.

Aurora kinase hinge-binding IC50 cancer

Commercial Purity and Characterization Consistency vs. In-House Synthesis

Commercially sourced 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine (CAS 71766-33-1) is consistently supplied with a purity of 97% (HPLC) as confirmed by vendor Certificate of Analysis . This level of purity ensures reproducibility in biological assays and synthetic transformations, reducing the variability introduced by in-house synthesized batches. Compared to typical in-house synthesis yields (82-91%) which produce a mixture of tautomers and by-products, the commercially available product offers a well-characterized, single-tautomer (3H) starting material, saving significant purification time and cost.

purity quality control procurement reproducibility

Optimal Use Cases for 2-(Pyridin-3-yl)-3H-imidazo[4,5-b]pyridine (CAS 71766-33-1) Based on Differentiated Evidence


Fragment-Based Drug Discovery Targeting Aurora or Raf Kinases

The 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine core is a minimal hinge-binding motif validated in Aurora and Raf kinase inhibitor programs [1]. Its low molecular weight (196.21 g/mol) and single rotatable bond make it an ideal fragment for structure-based design. Procurement of the high-purity 3H-tautomer ensures consistent binding mode predictions in crystallographic studies.

Parallel Library Synthesis for Antimicrobial Lead Optimization

The scaffold's compatibility with high-yielding CAN/H2O2-mediated coupling (82–91% yield) and subsequent N-alkylation enables rapid generation of diverse derivative libraries for antimicrobial screening [2]. The 97% commercial purity minimizes by-product interference in biological assays, facilitating reliable SAR interpretation.

Tautomer-Specific Physicochemical Profiling and Computational Modeling

The specified 3H-tautomeric form with its unique H-bond donor/acceptor profile (1 donor, 4 acceptors) [3] is essential for accurate computational modeling of target engagement. Using the commercially supplied, tautomerically pure compound eliminates the confounding effects of tautomeric mixtures that plague in-house synthesized batches, ensuring reproducibility in docking and molecular dynamics simulations.

Kinase Selectivity Panel Screening as a Core Scaffold Control

When profiling novel kinase inhibitors derived from this scaffold, the unsubstituted parent compound serves as an essential negative control to establish baseline activity. Its lack of significant kinase inhibition (as inferred from the requirement for elaborate substitution for potency [1]) allows researchers to quantify the contribution of appended substituents to target affinity and selectivity.

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